2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid

S6K1 Kinase Inhibition Benzimidazole SAR Oncology Research

2-Cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic building block featuring a benzimidazole core with a cyclopropyl substituent at the 2-position and a carboxylic acid handle at the 5-position. This specific substitution pattern is structurally pre-organized to place the cyclopropyl group into a conserved hydrophobic pocket found in several kinase ATP-binding sites, a key interaction that bulkier alkyl or aryl groups cannot replicate.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 1082847-74-2
Cat. No. B1416240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid
CAS1082847-74-2
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=C(N2)C=C(C=C3)C(=O)O
InChIInChI=1S/C11H10N2O2/c14-11(15)7-3-4-8-9(5-7)13-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,12,13)(H,14,15)
InChIKeyMUOXFPZUFVDVRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS 1082847-74-2): A Specialized Benzimidazole Scaffold for Kinase-Targeted Research


2-Cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic building block featuring a benzimidazole core with a cyclopropyl substituent at the 2-position and a carboxylic acid handle at the 5-position . This specific substitution pattern is structurally pre-organized to place the cyclopropyl group into a conserved hydrophobic pocket found in several kinase ATP-binding sites, a key interaction that bulkier alkyl or aryl groups cannot replicate [1]. The compound serves as a critical synthetic intermediate for generating potent and selective inhibitors of kinases such as S6K1, where the cyclopropyl moiety has been shown to contribute significantly to binding affinity and ligand efficiency [2].

Generic Substitution Risk: Why 2-Cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid Cannot Be Interchanged with Other Benzimidazole-5-carboxylic Acid Analogs


Simple substitution of the 2-cyclopropyl group with other common alkyl (e.g., methyl, ethyl) or aryl (e.g., phenyl) moieties fundamentally alters the pharmacological profile of the resulting inhibitors. Quantitative structure-activity relationship (SAR) data from a focused library of S6K1 inhibitors demonstrates that the cyclopropyl analog (IC50: 334 nM) exhibits >4.9-fold greater potency than its direct phenyl analog (IC50: 1640 nM) [1]. This is not a trivial difference; it stems from the cyclopropyl group's unique ability to fit into a sterically constrained, shape-specific hydrophobic sub-pocket within the target enzyme, an interaction that is sterically forbidden for planar phenyl rings or conformationally flexible ethyl chains [2]. Using a 2-methyl or 2-ethyl analog as a generic replacement would therefore result in a significant loss of target engagement, compromising experimental outcomes in kinase inhibition studies [1][2].

Quantitative Differentiation Data for 2-Cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid Against Closest Analogs


S6K1 Inhibitory Potency: Cyclopropyl vs. Phenyl Substitution in the Benzimidazole Core

In a focused SAR study on C-5 and C-7 substituted benzimidazoles as S6K1 inhibitors, the 2-cyclopropyl analog (compound 20c) demonstrated an IC50 of 334 ± 25.1 nM [1]. This is a >4.9-fold improvement over the 2-phenyl analog (compound 20b, IC50: 1640 ± 530 nM), highlighting the critical role of the cyclopropyl ring in target engagement [1].

S6K1 Kinase Inhibition Benzimidazole SAR Oncology Research

Ligand Efficiency Superiority of the Cyclopropyl Substituent

Ligand efficiency (LE), a key metric in fragment-based drug discovery, was calculated for the same S6K1 inhibitor set. The 2-cyclopropyl benzimidazole 20c exhibited a LE of 0.45, which is significantly higher than the 2-phenyl analog 20b (LE: 0.35) [1]. This indicates that the cyclopropyl group contributes more binding energy per heavy atom, a critical advantage for maintaining drug-like properties during lead optimization.

Ligand Efficiency Fragment-Based Drug Design Benzimidazole Core Optimization

Structural Rationale: Cyclopropyl-Specific Hydrophobic Pocket Occupancy

X-ray crystallography of a PKA-S6K1 chimeric protein bound to a cyclopropyl-containing benzimidazole inhibitor (compound 15e) revealed that the cyclopropyl moiety fits snugly into a small hydrophobic pocket defined by residues Gly50, Tyr54, Val57, and Phe327 [1]. Co-crystal structure analysis confirmed that this pocket is too small to accommodate the benzyl group of the phenyl analog (15d), providing a direct structural explanation for the potency and ligand efficiency advantages observed with the cyclopropyl substitution [1].

Crystallography S6K1 Chimeric Protein Structure-Based Drug Design

Synthetic Utility as a Versatile Carboxylic Acid Handle for Derivatization

The 5-carboxylic acid group of 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid provides a highly tractable synthetic handle for late-stage diversification. This functional group is directly referenced as a key intermediate in patent-protected syntheses of angiotensin II antagonists, where it is converted to ester prodrugs (e.g., medoxomil ester) [1]. In contrast, the 2-cyclopropyl-1H-benzimidazole core lacking the carboxylic acid (CAS 16405-79-1) offers no such conjugation point, limiting its utility in generating targeted chemical probes or drug candidates .

Chemical Biology Medicinal Chemistry Amide Coupling

Optimal Use Cases for 2-Cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid in Scientific and Industrial Workflows


Rational S6K1/S6 Kinase Inhibitor Lead Generation

For programs targeting p70 S6 kinase (S6K1) for oncology or metabolic disease, this compound provides a structurally validated starting point that is >4.9-fold more potent than the phenyl analog [1]. The crystallographically confirmed fit of the cyclopropyl group into the kinase hydrophobic pocket reduces the risk of off-target activity from flexible, bulkier substituents [2].

Fragment-Based Drug Discovery (FBDD) Library Design

The high ligand efficiency (LE = 0.45) of the cyclopropyl-substituted core makes it an ideal fragment for inclusion in FBDD libraries [1]. Its 28.6% LE advantage over the phenyl analog translates to better lead properties, and its carboxylic acid handle allows for facile linker attachment for fragment growing or linking strategies .

Synthesis of Angiotensin II Antagonist Prodrugs

The compound is a demonstrated intermediate in the patented synthesis of angiotensin II receptor antagonists, where the 5-carboxylic acid is directly converted into medoxomil ester prodrugs to enhance oral bioavailability [3]. This established synthetic route reduces chemical development risk for cardiovascular programs.

Benzimidazole-Focused Chemical Library Construction

As a core scaffold for combinatorial chemistry, the 5-carboxylic acid enables direct immobilization on solid supports or coupling to diverse amine-containing building blocks. This allows parallel synthesis of inhibitor libraries while precisely retaining the critical 2-cyclopropyl-kinase interaction motif [2][3].

Quote Request

Request a Quote for 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.